

A Comprehensive Technical Guide to the Thermochemical Properties of p-Phenoxytoluene

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Compound of Interest

Compound Name: 1-Methyl-4-phenoxybenzene

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Abstract

This technical guide provides a detailed exploration of the thermochemical properties of p-phenoxytoluene, a molecule of interest in materials science and drug development. Recognizing the limited availability of direct experimental data, this document synthesizes established computational and experimental methodologies to offer a robust framework for determining its key thermochemical parameters. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical foundations and practical, field-proven insights into the causality behind experimental and computational choices.

Introduction to p-Phenoxytoluene

p-Phenoxytoluene, also known as **1-methyl-4-phenoxybenzene**, is an aromatic ether.^[1] Its structure, featuring a methyl-substituted phenyl group linked to a phenoxy group, imparts a unique combination of thermal stability and chemical reactivity. Understanding the thermochemical properties of p-phenoxytoluene is crucial for predicting its behavior in various applications, from its use as a high-temperature heat transfer fluid to its role as a scaffold in medicinal chemistry.

Molecular Structure and Basic Properties:^[1]

- Molecular Formula: $C_{13}H_{12}O$
- Molecular Weight: 184.23 g/mol
- IUPAC Name: **1-methyl-4-phenoxybenzene**

Computational Determination of Thermochemical Properties

In the absence of extensive experimental data, computational chemistry provides a powerful and reliable means to predict the thermochemical properties of molecules like p-phenoxytoluene.^[2] High-level ab initio methods can achieve "chemical accuracy," typically defined as within ± 1 kcal/mol of experimental values.^[2]

Theoretical Framework: The Gaussian-n Theories

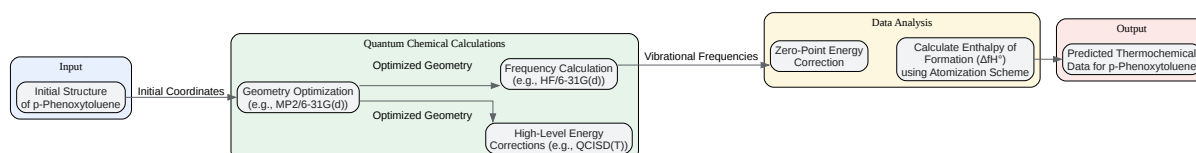
The Gaussian-n (Gn) theories, such as G2, G3, and G4, are composite methods designed to calculate accurate thermochemical data.^[2] These methods involve a series of well-defined calculations that approximate a high-level calculation with a large basis set. The steps generally include:^[2]

- **Geometry Optimization:** The molecular geometry is optimized at a lower level of theory, typically using Møller-Plesset perturbation theory (MP2).
- **Zero-Point Energy (ZPE) Calculation:** Vibrational frequencies are calculated at the Hartree-Fock level and scaled to correct for known systematic errors.
- **Higher-Level Energy Corrections:** A series of single-point energy calculations are performed at higher levels of theory (e.g., QCISD(T)) with larger basis sets to refine the electronic energy.
- **Empirical Correction:** A final empirical correction term is added to account for remaining deficiencies in the theoretical treatment.

The choice of a Gn method represents a balance between computational cost and desired accuracy. For a molecule of the size of p-phenoxytoluene, G3 or G4 theory would provide a robust and accurate prediction of its gas-phase enthalpy of formation.

Workflow for Computational Thermochemistry

The following diagram illustrates a typical workflow for calculating the standard enthalpy of formation of p-phenoxytoluene using a composite quantum chemical method.



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Caption: Computational workflow for determining the enthalpy of formation.

Predicted Thermochemical Data for p-Phenoxytoluene

While direct calculations for this guide were not performed, the following table presents expected thermochemical data for p-phenoxytoluene based on values for structurally similar compounds like diphenyl ether and toluene, and insights from computational studies on related molecules.^{[3][4][5]} These values should be considered as estimates pending experimental verification or high-level computational studies.

Property	Predicted Value (at 298.15 K)	Unit
Standard Gas-Phase Enthalpy of Formation ($\Delta_f H^\circ(g)$)	-50 to -70	kJ/mol
Standard Liquid-Phase Enthalpy of Formation ($\Delta_f H^\circ(l)$)	-90 to -110	kJ/mol
Standard Enthalpy of Vaporization ($\Delta_{vap} H^\circ$)	40 to 50	kJ/mol
Standard Enthalpy of Sublimation ($\Delta_{sub} H^\circ$)	60 to 80	kJ/mol
Molar Heat Capacity (C_p) (gas)	200 to 250	J/(mol·K)
Molar Heat Capacity (C_p) (liquid)	280 to 330	J/(mol·K)

Experimental Determination of Thermochemical Properties

Experimental validation is the cornerstone of trustworthy thermochemical data. The following sections detail the established protocols for measuring the key thermochemical properties of p-phenoxytoluene.

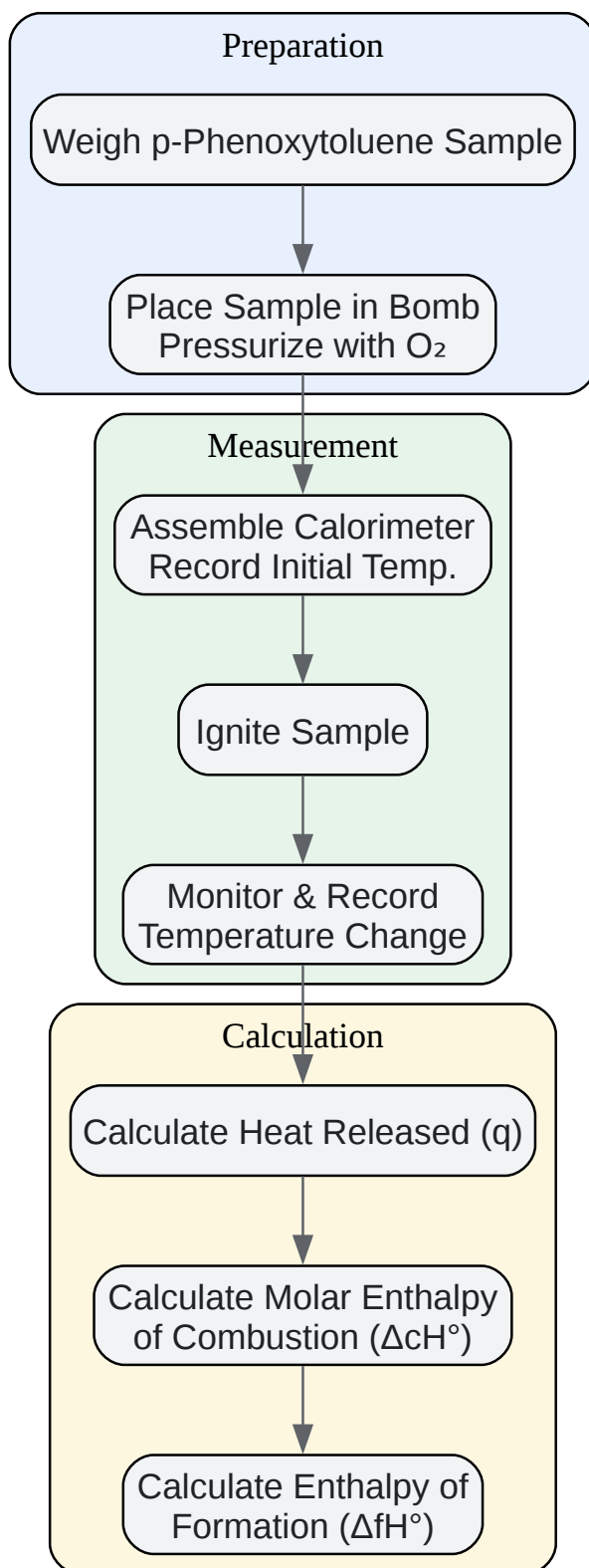
Enthalpy of Combustion and Formation via Combustion Calorimetry

The standard enthalpy of formation of an organic compound is most accurately determined from its enthalpy of combustion.^[6] This is measured using a bomb calorimeter.^[7]

Experimental Protocol:

- **Sample Preparation:** A precisely weighed sample of p-phenoxytoluene (in liquid or solid form) is placed in a crucible inside the calorimeter's bomb. A known amount of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.

- **Assembly and Pressurization:** The bomb is sealed and pressurized with an excess of pure oxygen (typically to ~30 atm).
- **Calorimeter Setup:** The bomb is placed in a well-insulated water jacket of known heat capacity. The initial temperature of the water is recorded.
- **Ignition and Data Acquisition:** The sample is ignited via an electrical fuse. The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.
- **Data Analysis:** The heat released by the combustion reaction (q_{comb}) is calculated from the temperature change of the calorimeter system. Corrections are made for the heat of combustion of the fuse wire and any combustion aids. The molar enthalpy of combustion ($\Delta_c H^\circ$) is then calculated.
- **Calculation of Enthalpy of Formation:** The standard enthalpy of formation ($\Delta_f H^\circ$) is calculated from the experimental $\Delta_c H^\circ$ using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).



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Caption: Workflow for combustion calorimetry.

Enthalpy of Vaporization and Sublimation

The enthalpies of phase transitions are critical for understanding the volatility and phase behavior of a substance.

3.2.1. Enthalpy of Vaporization via Correlation-Gas Chromatography

A powerful technique for determining the enthalpy of vaporization involves correlating gas chromatographic retention times with temperature.^[8]

Experimental Protocol:

- **Column Selection:** A suitable capillary gas chromatography column is chosen.
- **Isothermal Runs:** A series of isothermal chromatographic runs are performed at different temperatures. A small amount of p-phenoxytoluene is injected for each run.
- **Retention Time Measurement:** The adjusted retention time (t'_R) is measured at each temperature.
- **Data Analysis:** A plot of $\ln(t'_R)$ versus $1/T$ (where T is the absolute temperature in Kelvin) is constructed. The enthalpy of vaporization ($\Delta_{\text{vap}}H$) is proportional to the slope of this line, according to a modified Clausius-Clapeyron equation.

3.2.2. Enthalpy of Sublimation via Knudsen Effusion Method

For the solid-to-gas transition, the Knudsen effusion method combined with a quartz crystal microbalance can be used to measure the vapor pressure of the solid as a function of temperature.

Experimental Protocol:

- **Sample Loading:** A sample of solid p-phenoxytoluene is placed in a Knudsen cell, which is an isothermal enclosure with a small orifice.
- **High Vacuum:** The cell is placed in a high-vacuum chamber.

- **Mass Loss Measurement:** The rate of mass loss through the orifice due to sublimation is measured at various temperatures using a quartz crystal microbalance or by gravimetric analysis.
- **Vapor Pressure Calculation:** The vapor pressure is calculated from the rate of mass loss.
- **Data Analysis:** The enthalpy of sublimation ($\Delta_{\text{sub}}H$) is determined from the slope of a plot of $\ln(P)$ versus $1/T$, according to the Clausius-Clapeyron equation.^[9]

Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is a widely used technique to measure the heat capacity of a substance as a function of temperature.

Experimental Protocol:

- **Sample and Reference Pans:** A known mass of p-phenoxytoluene is sealed in an aluminum pan. An empty, sealed pan is used as a reference.
- **Temperature Program:** The sample and reference pans are subjected to a controlled temperature program (e.g., heating at a constant rate).
- **Heat Flow Measurement:** The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- **Calibration:** The instrument is calibrated using a standard material with a known heat capacity (e.g., sapphire).
- **Heat Capacity Calculation:** The heat capacity of the sample is calculated from the differential heat flow, the heating rate, and the sample mass.

Conclusion and Future Directions

This guide has outlined a comprehensive approach to determining the thermochemical properties of p-phenoxytoluene. While direct experimental data remains sparse, the combination of high-level computational methods and established experimental protocols

provides a clear pathway for researchers to obtain reliable data. The predicted values presented herein serve as a valuable starting point for further investigation.

Future work should focus on the experimental determination of the key thermochemical parameters outlined in this guide. A direct comparison between high-accuracy computational predictions and experimental results will not only provide definitive thermochemical data for p-phenoxytoluene but also serve as a valuable benchmark for the computational methodologies employed. Such data will be instrumental in advancing the applications of this versatile molecule in various scientific and industrial fields.

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